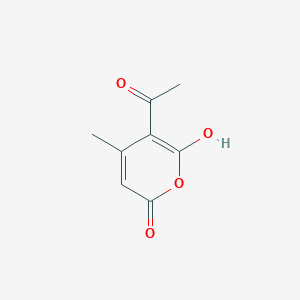
(3Z)-3-(1-Hydroxyethylidene)-4-methyl-2H-pyran-2,6(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2,6(3H)-dione,3-(1-hydroxyethylidene)-4-methyl-,(3Z)-(9ci) is a chemical compound belonging to the pyranone family This compound is characterized by its pyran ring structure, which is a six-membered ring containing one oxygen atom
Méthodes De Préparation
The synthesis of 2H-Pyran-2,6(3H)-dione,3-(1-hydroxyethylidene)-4-methyl-,(3Z)-(9ci) involves several steps. One common method involves the reaction of 3,5-diacetyl-4,6-dihydroxy-2H-pyran-2-one with an appropriate reagent . The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at a temperature range of 50-80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
2H-Pyran-2,6(3H)-dione,3-(1-hydroxyethylidene)-4-methyl-,(3Z)-(9ci) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential herbicidal activity, with some derivatives showing good pre-emergent herbicidal activity against various weed species . In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of allergic conditions . Additionally, it has industrial applications, such as in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mécanisme D'action
The mechanism of action of 2H-Pyran-2,6(3H)-dione,3-(1-hydroxyethylidene)-4-methyl-,(3Z)-(9ci) involves its interaction with specific molecular targets and pathways. For instance, its herbicidal activity is believed to result from the disruption of carbon metabolism and the formation of a cytoskeleton in weeds . In medical applications, the compound may exert its effects by interacting with specific receptors or enzymes involved in allergic responses .
Comparaison Avec Des Composés Similaires
2H-Pyran-2,6(3H)-dione,3-(1-hydroxyethylidene)-4-methyl-,(3Z)-(9ci) can be compared with other similar compounds, such as 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives. These compounds share a similar pyranone structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities .
Propriétés
Numéro CAS |
7470-42-0 |
|---|---|
Formule moléculaire |
C8H8O4 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
5-acetyl-6-hydroxy-4-methylpyran-2-one |
InChI |
InChI=1S/C8H8O4/c1-4-3-6(10)12-8(11)7(4)5(2)9/h3,11H,1-2H3 |
Clé InChI |
HURSXDKEYMJYED-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC(=C1C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


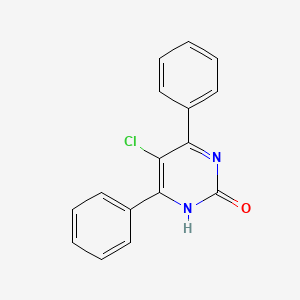
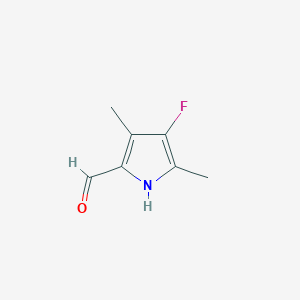
![[(3R,4R,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13825074.png)
![2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13825081.png)
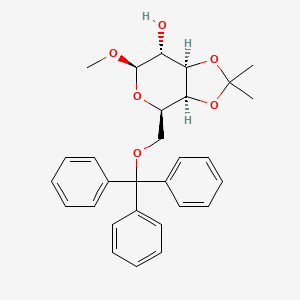
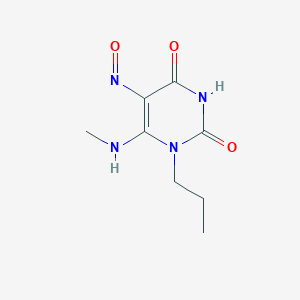
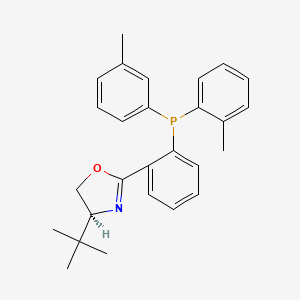
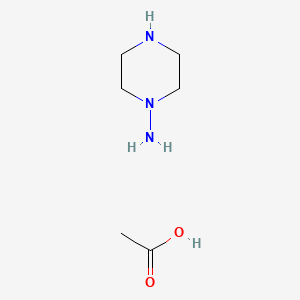
![rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone](/img/structure/B13825112.png)
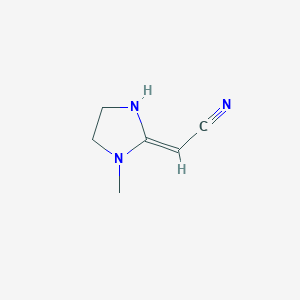

![2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B13825125.png)
![[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13825133.png)
![3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13825138.png)
